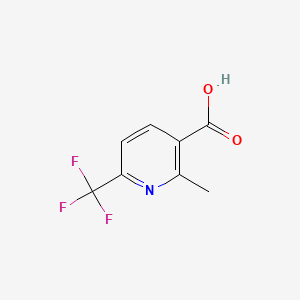

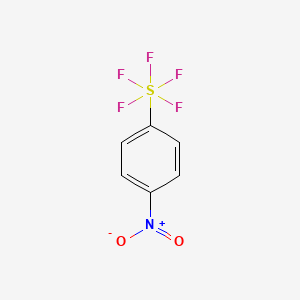

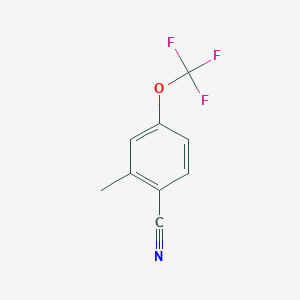

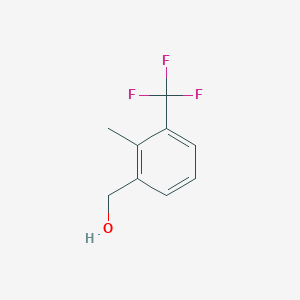

![molecular formula C14H19NO6S B1305753 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid CAS No. 304694-75-5](/img/structure/B1305753.png)

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

説明

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (6-DHSH) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. 6-DHSH is a sulfur-containing derivative of benzo[1,4]dioxine, a naturally occurring molecule found in many plants and fungi. 6-DHSH is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications.

科学的研究の応用

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been used in a variety of scientific research applications, including the study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. The compound has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has also been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

作用機序

The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect.

Biochemical and Physiological Effects

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

実験室実験の利点と制限

The main advantage of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications. However, the compound has not yet been extensively studied, so there is still much to be learned about its mechanism of action and potential therapeutic applications.

将来の方向性

The potential future directions for research involving 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid are numerous. One potential direction is to further study the compound’s mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the compound’s potential therapeutic applications, such as its potential to act as an inhibitor of MAO-A, an anti-inflammatory agent, or a potential treatment for depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a drug delivery system, as well as its potential applications in other areas of research.

合成法

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid can be synthesized using a variety of methods, including the oxidation of benzo[1,4]dioxine with sulfuric acid, the reaction of benzo[1,4]dioxine with thionyl chloride, and the reaction of benzo[1,4]dioxine with sodium sulfinate. The most common method of synthesizing 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is the reaction of benzo[1,4]dioxine with sulfuric acid. This method involves the oxidation of benzo[1,4]dioxine with sulfuric acid, followed by the addition of hexanoic acid and a base such as sodium hydroxide. The reaction produces 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid in a yield of approximately 70%.

特性

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEVGZPSPNACMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386249 | |

| Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

CAS RN |

304694-75-5 | |

| Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

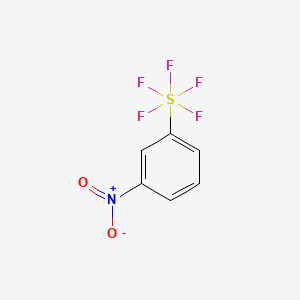

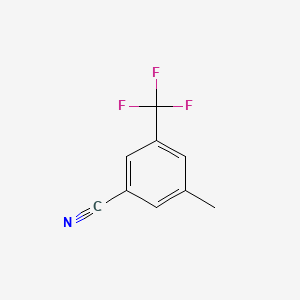

![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)